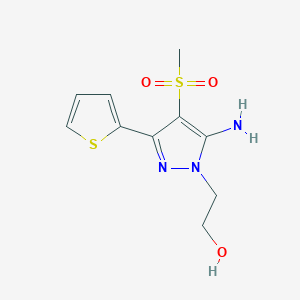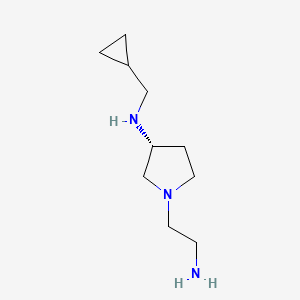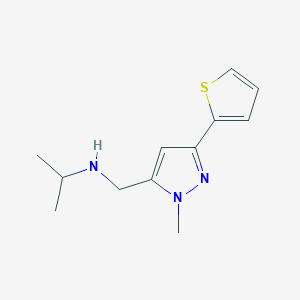
2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a complex organic compound that features a pyrazole ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction.
Amination and Sulfonylation: The amino and methylsulfonyl groups are added through nucleophilic substitution and sulfonylation reactions, respectively.
Attachment of the Ethanol Group: The final step involves the attachment of the ethanol group to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Amino-4-(methylsulfonyl)-3-(phenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a phenyl group instead of a thiophene group.
2-(5-Amino-4-(methylsulfonyl)-3-(pyridyl)-1H-pyrazol-1-yl)ethanol: Contains a pyridyl group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics. Additionally, the combination of functional groups in this compound provides a versatile platform for further chemical modifications.
Eigenschaften
Molekularformel |
C10H13N3O3S2 |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-(5-amino-4-methylsulfonyl-3-thiophen-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H13N3O3S2/c1-18(15,16)9-8(7-3-2-6-17-7)12-13(4-5-14)10(9)11/h2-3,6,14H,4-5,11H2,1H3 |
InChI-Schlüssel |
XFHUKGJZWKPNAB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(N(N=C1C2=CC=CS2)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)




![6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15056973.png)
![2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B15056978.png)



![5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B15057006.png)


